molecular formula C21H15Cl2N3O2S B3574798 N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide

N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide

Cat. No.: B3574798
M. Wt: 444.3 g/mol
InChI Key: VGFQRKMUAFXQHY-UHFFFAOYSA-N
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Description

N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide is a complex organic compound with the molecular formula C22H18Cl2N2O2S This compound is known for its unique structure, which includes a benzoylcarbamothioylamino group attached to a phenyl ring, further connected to a 2,4-dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-aminophenyl-2,4-dichlorobenzamide with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C to 25°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Dichloroaniline: An aniline derivative with two chlorine atoms on the benzene ring.

Comparison: N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide is unique due to its combination of benzoylcarbamothioylamino and dichlorobenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-14-6-11-17(18(23)12-14)20(28)24-15-7-9-16(10-8-15)25-21(29)26-19(27)13-4-2-1-3-5-13/h1-12H,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFQRKMUAFXQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide
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N-[4-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide

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